Cas no 529-41-9 ((2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside)

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside structure
529-41-9 structure
(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside
529-41-9
C21H22O10
434.39338
1580022
3483754

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside Properties

Names and Identifiers

    • (2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside
    • (2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
    • Naringenin 5-O-beta-D-glucopyranoside
    • CHEMBL2152489
    • (2R)-(-)-Naringenin 5-O-
    • 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-5-yl hexopyranoside
    • A-D-glucopyranoside
    • DTXSID80967364
    • 19253-00-0
    • Salipurposide
    • MEGxp0_001345
    • Helichrysin B
    • FT-0700665
    • 529-41-9
    • 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-, (S)-
    • CHEMBL2152490
    • Helichrysin A
    • 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
    • +Expand
    • MFQIWHVVFBCURA-UHFFFAOYSA-N
    • InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2
    • C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Computed Properties

  • 434.121297
  • 6
  • 10
  • 4
  • 434.121297
  • 31
  • 623
  • 0
  • 6
  • 0
  • 0
  • 0
  • 1
  • 0
  • 166

Experimental Properties

  • 1.691
  • 824.5°C at 760 mmHg
  • 292.4°C
  • 1.597

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  5 d, 25 °C
Reference
Biotransformation of naringin and naringenin by cultured Eucalyptus perriniana cells
Shimoda, Kei; et al, Phytochemistry (Elsevier), 2010, 71(2-3), 201-205

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Water ;  5 d, 25 °C
2.1 Solvents: Water ;  5 d, 25 °C
Reference
Biotransformation of naringin and naringenin by cultured Eucalyptus perriniana cells
Shimoda, Kei; et al, Phytochemistry (Elsevier), 2010, 71(2-3), 201-205

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside Raw materials

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside Preparation Products

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside Related Literature

Recommended suppliers
CANG ZHOU KANGRUI PHARMA CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.chem960.com/company/190540/
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk